Ethyl 2-(2-methoxyethenyl)-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 2-(2-methoxyethenyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom This particular compound is notable for its unique structure, which includes an ethyl ester group and a methoxyethenyl substituent on the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-methoxyethenyl)-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Methoxyethenyl Group: The methoxyethenyl group can be introduced via a Heck reaction, where a vinyl ether is coupled with a halogenated pyrrole derivative in the presence of a palladium catalyst.
Esterification: The carboxyl group on the pyrrole ring can be esterified using ethanol and a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methoxyethenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced pyrrole derivatives.
Substitution: The methoxyethenyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acid derivatives
Reduction: Reduced pyrrole derivatives
Substitution: Various substituted pyrrole derivatives
Scientific Research Applications
Ethyl 2-(2-methoxyethenyl)-1H-pyrrole-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyrrole derivatives.
Industry: In the industrial sector, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-methoxyethenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s methoxyethenyl group can participate in various chemical reactions, such as nucleophilic addition and substitution, which can modulate the activity of enzymes and receptors. Additionally, the pyrrole ring structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function and stability.
Comparison with Similar Compounds
Ethyl 2-(2-methoxyethenyl)-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
2-Methoxyethanol: A glycol ether with solvent properties, used in various industrial applications.
2-Ethoxyethanol: Another glycol ether, similar to 2-methoxyethanol, but with an ethoxy group instead of a methoxy group.
2-Methoxyethyl acetate: An ester of 2-methoxyethanol, used as a solvent in coatings and inks.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrrole ring with an ethyl ester and methoxyethenyl substituents. This structure imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
647836-48-4 |
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Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 2-(2-methoxyethenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(12)8-4-6-11-9(8)5-7-13-2/h4-7,11H,3H2,1-2H3 |
InChI Key |
OIIDXIZWCNKORP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1)C=COC |
Origin of Product |
United States |
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